4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine
Overview
Description
“4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine” is a chemical compound with the molecular formula C10H10BrFN2O2 . It has a molecular weight of 289.1 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10BrFN2O2/c11-7-5-8(9(12)13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
1. Crystal Structure Analysis
- Crystal Structures of Ethyl 4-(4-Florophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates : This study includes the synthesis and crystal structure analysis of substituted pyridinecarboxylates, including a morpholine derivative, providing insights into their structural properties in different systems (Shalaby et al., 2014).
2. Biological Activity
- Antimicrobial and Antioxidant Properties : A compound synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride was found to exhibit significant anti-tuberculosis activity and antimicrobial properties (Mamatha et al., 2019).
- Molluscicidal Agent : A study synthesized a compound incorporating a morpholine moiety and found it to have good molluscicidal effect (Duan et al., 2014).
3. Synthesis and Chemical Properties
- Synthesis of β-Fluoro-α,β-Unsaturated Amides : Research on the creation of fluoroalkenes using morpholine derivatives, contributing to the development of bioisosteres resistant to hydrolytic enzymes (Adam et al., 2020).
- Synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine Hydrochloride : This compound was synthesized and tested for antidepressant activities, demonstrating the potential for further investigation in this area (Yuan, 2012).
4. Pharmaceutical Applications
- Oxazolidinone Antibacterial Drug Metabolism : FYL-67, a linezolid analogue with a morpholinyl ring, exhibited excellent activity against Gram-positive organisms. This study identified its phase I metabolites, contributing to the understanding of its metabolic biotransformation (Sang et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(5-bromo-2-fluoropyridin-3-yl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-7-5-8(9(12)13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQMZWNCROXVBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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